25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1-->2)-beta-D-xylopyranoside
Description
25(S)-Ruscogenin 1-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside (CAS: 125225-63-0) is a steroidal saponin characterized by a 25(S)-ruscogenin aglycone linked to a disaccharide chain comprising α-L-rhamnose and β-D-xylose. Its molecular formula is C₃₈H₆₀O₁₂, with a molecular weight of 708.89 g/mol . This compound, also known as Liriopeside C, is primarily isolated from Liriope spicata var. prolifera and Ophiopogon japonicus . Structurally, the rhamnose residue is attached to the C-1 hydroxyl group of ruscogenin via an α-(1→2) glycosidic bond to xylose, distinguishing it from other saponins in the same family .
Properties
Molecular Formula |
C38H60O12 |
|---|---|
Molecular Weight |
708.9 g/mol |
IUPAC Name |
2-[4,5-dihydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C38H60O12/c1-17-8-11-38(46-15-17)18(2)28-26(50-38)14-24-22-7-6-20-12-21(39)13-27(37(20,5)23(22)9-10-36(24,28)4)48-35-33(30(42)25(40)16-45-35)49-34-32(44)31(43)29(41)19(3)47-34/h6,17-19,21-35,39-44H,7-16H2,1-5H3 |
InChI Key |
SKHJNNFXCKTDBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
Preparation Methods
Aspergillus niger-Mediated Hydrolysis
A biotechnological approach utilizes Aspergillus niger to hydrolyze steroidal glycosides from Ruscus aculeatus (butcher’s broom). The process involves:
- Substrate preparation : Ruscogenin glycosides (e.g., ruscósido or desglucoruscósido) at 5–15% w/v in a nutrient-rich broth.
- Fermentation conditions :
- Enzymatic cascade : Sequential action of β-glucosidase, α-ramnosidase, and α-arabinosidases removes glucose, rhamnose, and arabinose residues, yielding desglucodesramnoruscina. Acid hydrolysis of this intermediate produces 25(S)-ruscogenin.
Yield : 60–75% conversion efficiency, depending on substrate purity and fungal strain optimization.
Gliocladium deliquescens-Catalyzed Regioselective Glucosylation
Microbial glucosylation of 25(S)-ruscogenin by Gliocladium deliquescens NRRL1086 introduces a β-D-glucopyranosyl group at the C-1 position:
- Reaction setup :
- Product isolation : Chromatographic purification yields 25(S)-ruscogenin 1-O-β-D-glucopyranoside (54% isolated yield).
- Downstream modification : Enzymatic or chemical coupling with α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside completes the target structure.
Advantage : High regioselectivity avoids protective group strategies required in chemical synthesis.
Enzymatic Hydrolysis of Natural Saponins
Extraction and Hydrolysis from Liriope muscari
Natural saponins from Liriope muscari tubers serve as precursors:
- Extraction : Methanol/water (7:3 v/v) extraction followed by macroporous resin chromatography isolates liriopesides.
- Enzymatic cleavage :
- Acid hydrolysis : 0.5M HCl in methanol (reflux, 4 hours) removes remaining sugars, yielding 25(S)-ruscogenin.
Yield : 12–18% from raw plant material, with purity >90% after HPLC.
Sulfation and Glycosylation Modifications
Sulfated derivatives are synthesized to enhance bioavailability:
- Sulfation : Treat ruscogenin with SO₃·pyridine complex in anhydrous DMF (0°C, 2 hours).
- Glycosylation :
Challenges : Sulfation at C-4 of arabinopyranose requires strict anhydrous conditions to avoid side reactions.
Chemical Synthesis Strategies
Stepwise Glycosylation
Total synthesis involves sequential coupling of monosaccharide units:
- Aglycone preparation : 25(S)-Ruscogenin is synthesized from diosgenin via epimerization at C-25 using Mitsunobu conditions (DIAD, Ph₃P, 4-nitrobenzoic acid).
- Xylopyranoside coupling :
- Rhamnopyranosyl attachment :
Overall yield : 7–9% over 15 steps, limited by steric hindrance at C-1.
One-Pot Glycosylation
A streamlined approach reduces purification steps:
- Donors : Peracetylated β-D-xylose and α-L-rhamnose.
- Activator : InBr₃ (1 mol%) in CHCl₃ at reflux.
- Selectivity : β(1→2) linkage favored due to neighboring group participation.
Yield : 42% for the disaccharide intermediate, improving cost-efficiency.
Analytical and Optimization Data
Table 1: Comparative Yields of Preparation Methods
Table 2: Critical Reaction Parameters for Glycosylation
| Parameter | Microbial | Enzymatic | Chemical |
|---|---|---|---|
| Temperature (°C) | 25–30 | 37 | -40 to 25 |
| pH | 4.5–5.5 | 5.0–6.5 | N/A |
| Catalyst/Enzyme | A. niger | Cellulase | TMSOTf/InBr₃ |
| Reaction Time (hours) | 72–120 | 4–6 | 12–48 |
Chemical Reactions Analysis
Types of Reactions
25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-xylopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Glycosylation reactions often involve the use of glycosyl donors and catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while glycosylation reactions result in various glycosides.
Scientific Research Applications
Anti-inflammatory Effects
Research indicates that 25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1→2)-beta-D-xylopyranoside exhibits significant anti-inflammatory properties. A study demonstrated its ability to inhibit neutrophil respiratory burst stimulated by phorbol myristate acetate, suggesting its potential use in treating inflammatory diseases .
Antioxidant Activity
The compound has been noted for its antioxidant capabilities, which can help mitigate oxidative stress-related damage. This property is crucial in the development of therapeutic agents aimed at combating conditions such as cancer and cardiovascular diseases .
Antidiabetic Potential
Preliminary studies have shown that this saponin may possess antidiabetic effects by modulating glucose metabolism and enhancing insulin sensitivity. This application is particularly relevant in the context of type 2 diabetes management .
Case Studies
Drug Development
The unique properties of 25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1→2)-beta-D-xylopyranoside make it a candidate for drug formulation, particularly in developing natural anti-inflammatory and antioxidant agents.
Nutraceuticals
Given its health-promoting effects, this compound can be explored as an ingredient in dietary supplements aimed at enhancing overall health and preventing chronic diseases.
Mechanism of Action
The mechanism of action of 25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-xylopyranoside involves its interaction with specific molecular targets and pathways. It has been shown to exert protective effects on renal and hepatic tissues by modulating oxidative stress and inflammatory responses . The compound’s ability to decrease levels of AST, ALT, ALP, urea, uric acid, and creatinine in doxorubicin-treated rats indicates its role in protecting against nephrotoxicity and hepatotoxicity .
Comparison with Similar Compounds
Key Pharmacological Activities:
- Anti-inflammatory : Inhibits neutrophil respiratory burst stimulated by PMA (phorbol myristate acetate) .
- cAMP Phosphodiesterase Inhibition : Exhibits moderate activity (IC₅₀ = 103 μmol/L) .
- Cytotoxic Potential: Demonstrated in studies of structurally related saponins .
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural differences between 25(S)-Ruscogenin 1-O-α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside and related saponins:
Key Structural Insights :
- Stereochemistry : The 25(S) configuration in ruscogenin derivatives often correlates with enhanced bioactivity compared to 25(R) isomers .
- Glycosylation Patterns : Addition of fucose or glucose residues in the sugar chain modifies solubility, bioavailability, and target specificity. For example, spicatoside A’s β-D-glucose substitution enhances anti-inflammatory effects .
Pharmacological and Quantitative Comparisons
Key Findings :
- Natural Abundance : The target compound is less abundant (0.099% in Ophiopogon japonicus) compared to fucose-containing analogs (0.25%–0.41% in Liriope muscari) .
- Activity Trade-offs : While spicatoside A shows stronger cytotoxicity, the target compound exhibits unique cAMP phosphodiesterase inhibition, suggesting applications in metabolic or inflammatory disorders .
Recommendations for Future Studies :
- Systematic comparisons of bioavailability and pharmacokinetics across glycosylation variants.
- Exploration of synergistic effects in multi-component herbal extracts.
Biological Activity
25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1→2)-beta-D-xylopyranoside is a steroidal glycoside derived from the roots of various plants, particularly Liriope muscari. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities, including cytotoxicity against cancer cells and immunomodulatory effects.
- Molecular Formula : C38H60O12
- Molecular Weight : 708.89 g/mol
- CAS Number : 125225-63-0
Cytotoxicity
Research indicates that 25(S)-Ruscogenin and its glycosides exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds derived from Liriope muscari, including ruscogenin glycosides, demonstrate potent cytotoxicity against human breast cancer cells (MDA-MB-435), with IC50 values indicating strong efficacy .
| Compound | IC50 (μg/mL) |
|---|---|
| 25(S)-Ruscogenin | 0.58 ± 0.08 |
| Liriopem II | 0.05 ± 0.10 |
| DT-13 | 0.15 ± 0.09 |
Immunomodulatory Effects
25(S)-Ruscogenin has been shown to modulate immune responses effectively. In one study, ruscogenin glycosides improved liver injury by regulating lymphocyte infiltration during delayed-type hypersensitivity reactions . This suggests a potential role in managing autoimmune conditions or liver diseases.
Inhibition of Neutrophil Activity
The compound has demonstrated inhibitory effects on neutrophil respiratory bursts stimulated by phorbol myristate acetate (PMA), indicating its potential as an anti-inflammatory agent . This activity suggests that it could be beneficial in treating inflammatory diseases.
Case Studies
- Liver Injury Improvement :
- Cytotoxicity Against Cancer Cells :
Q & A
Basic Research Questions
Q. What are the primary natural sources and validated extraction methods for this compound?
- Sources : The compound is primarily isolated from Liriope platyphylla and Ophiopogon japonicus (Radix Ophiopogonis). The dried tuberoids of these plants are commonly used, with mean content ranging from 0.021% to 0.099% depending on the species and extraction efficiency .
- Extraction Methodology :
- Solvent Systems : Ethanol (EtOH) is typically used for initial extraction, followed by fractionation with chloroform and n-butanol .
- Purification : Column chromatography (e.g., silica gel, reverse-phase HPLC) is employed to isolate the compound from crude extracts. Purity (>98%) is confirmed via HPLC-ELSD .
Q. How is the compound quantified in plant materials using HPLC-ELSD?
- Analytical Conditions :
- Mobile Phase : Methanol-water (88:12, v/v) .
- Flow Rate : 1.0 mL/min .
- Column Temperature : 25°C .
- Detection : Evaporative Light Scattering Detector (ELSD) with nebulizer gas flow rate at 1.4 L/min and drift tube temperature at 42.2°C .
Advanced Research Questions
Q. What structural characterization techniques are used to confirm the glycosidic linkages?
- Key Methods :
- NMR Spectroscopy : 1H/13C NMR identifies sugar moieties (e.g., α-L-rhamnose and β-D-xylose) and their anomeric configurations. For example, δ 4.79 ppm (d, J = 6.6 Hz) corresponds to H1 of β-D-xylopyranoside .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₃₈H₆₀O₁₂, MW 708.89) and fragmentation patterns .
- X-ray Crystallography : Used for absolute configuration determination, particularly for resolving 25(S)-spirostanol stereochemistry .
Q. How does the compound modulate NF-κB signaling in anti-inflammatory responses?
- Mechanistic Insights :
- In Vitro Models : Suppresses LPS-induced NF-κB activation in macrophages by inhibiting IκBα phosphorylation, reducing pro-inflammatory cytokines (TNF-α, IL-6) .
- Downstream Targets : Downregulates inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) via NF-κB inhibition .
- Experimental Validation : Western blotting for NF-κB p65 nuclear translocation and luciferase reporter assays in RAW264.7 cells .
Q. What challenges arise in synthesizing the glycosidic linkage (1→2)-β-D-xylopyranoside?
- Synthetic Hurdles :
- Stereoselectivity : Achieving β-configuration in xylopyranoside requires protected glycosyl donors (e.g., benzoyl groups) and catalysts like BF₃·Et₂O .
- Orthogonal Protection : Sequential deprotection of rhamnose and xylose residues is critical. For example, hydrazine hydrate selectively removes acetyl groups without disrupting benzoyl protections .
Q. How do structural variants (e.g., fucose vs. xylose substitutions) impact pharmacological activity?
- Activity Comparison :
- cAMP Phosphodiesterase Inhibition : The 1-O-[α-L-rhamnopyranosyl-(1→2)][β-D-xylopyranosyl-(1→3)]-β-D-fucopyranoside variant shows IC₅₀ = 103 μM, while the xylopyranoside variant exhibits stronger anti-inflammatory effects .
- Bioavailability : Fucose-containing analogs demonstrate higher solubility but lower membrane permeability in Caco-2 cell models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
